

GSK1360707: A Technical Overview of a Triple Reuptake Inhibitor

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Compound of Interest		
Compound Name:	GSK1360707	
Cat. No.:	B1672351	Get Quote

GSK1360707 is a potent and selective triple reuptake inhibitor (TRI) that has been investigated for the treatment of major depressive disorder. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.

Chemical Identity

Identifier	Value
IUPAC Name	(1S,6R)-6-(3,4-dichlorophenyl)-1- (methoxymethyl)-3-azabicyclo[4.1.0]heptane
CAS Number	1013098-04-8

Mechanism of Action

GSK1360707 exerts its pharmacological effects by simultaneously inhibiting the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). It achieves this by binding to and blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This blockade leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] The simultaneous modulation of these three neurotransmitter systems is hypothesized to offer a broader spectrum of antidepressant and anxiolytic activity compared to more selective agents.



Quantitative Analysis of Transporter Occupancy

The in vivo potency of **GSK1360707** at each of the monoamine transporters has been quantified using positron emission tomography (PET) imaging studies in both non-human primates and humans. These studies determined the plasma concentration of the compound required to achieve 50% occupancy (IC50) of the transporters.

Species	Transporter	IC50 (ng/mL)
Human	SERT	6.80[1][2]
DAT	18.00[1][2]	
Baboon	SERT	15.16[1][2]
DAT	15.56[1][2]	
NET	0.97[1][2]	_

Signaling Pathways

As a triple reuptake inhibitor, **GSK1360707** modulates downstream signaling pathways associated with serotonin, norepinephrine, and dopamine. By increasing the synaptic availability of these neurotransmitters, it is expected to influence a variety of intracellular signaling cascades that are implicated in mood regulation, cognition, and reward. While specific downstream signaling studies for **GSK1360707** are not extensively detailed in the public domain, the general mechanism of TRIs suggests an impact on pathways involving cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF), which are known to be modulated by chronic antidepressant treatment.

Caption: General signaling pathway modulated by **GSK1360707**.

Experimental Protocols In Vitro Monoamine Reuptake Inhibition Assay

A common method to determine the in vitro potency of a compound like **GSK1360707** is through a radioligand binding or uptake inhibition assay using cells expressing the human serotonin, norepinephrine, or dopamine transporters.



General Protocol Outline:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT,
 NET, or DAT are cultured under standard conditions.
- Assay Preparation: Cells are harvested and plated in 96-well plates.
- Compound Incubation: Cells are pre-incubated with varying concentrations of GSK1360707
 or a reference compound for a specified period (e.g., 15-30 minutes) at 37°C.
- Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) is added to initiate the uptake reaction.
- Uptake Termination: After a short incubation period (e.g., 10-20 minutes), the uptake is terminated by rapid washing with ice-cold buffer.
- Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
- Data Analysis: The concentration of **GSK1360707** that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves. Ki values can then be calculated using the Cheng-Prusoff equation.

In Vivo Transporter Occupancy Measurement by PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target in the living brain.

General Protocol Outline:

- Subject Preparation: Human or non-human primate subjects undergo a baseline PET scan to measure the baseline density of the target transporters.
- Radioligand Selection: Specific radioligands are used to label the transporters of interest. For the study of GSK1360707, the following were utilized:

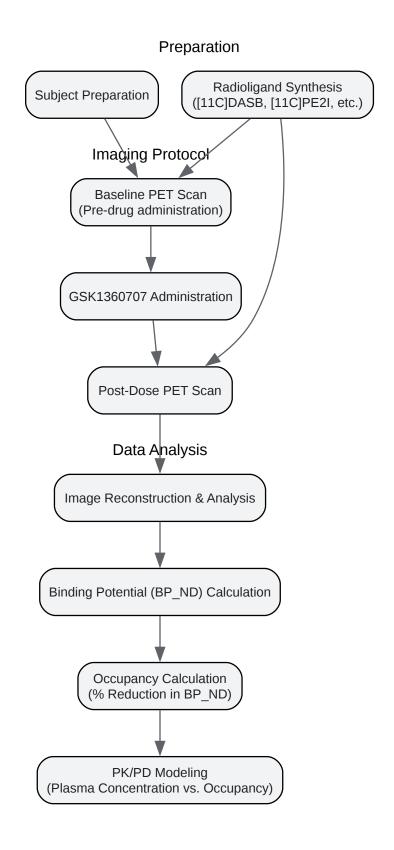






- ∘ SERT: [¹¹C]DASB
- DAT: [11C]PE2I (or [11C]methylphenidate)
- NET: [¹¹C]MRB (in baboons)
- Drug Administration: **GSK1360707** is administered orally or intravenously at various doses.
- Post-Dose PET Scan: Following drug administration and allowing for plasma concentration to stabilize, a second PET scan is performed with the same radioligand.
- Image Acquisition and Analysis: Dynamic PET images are acquired over a period of time (e.g., 90-120 minutes). The binding potential (BP_ND) of the radioligand in specific brain regions is calculated for both the baseline and post-dose scans.
- Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline.
- Pharmacokinetic-Pharmacodynamic Modeling: The relationship between the plasma concentration of GSK1360707 and transporter occupancy is modeled to determine the IC50 values.





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Caption: Experimental workflow for PET transporter occupancy studies.



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References

- 1. Monoamine transporter occupancy of a novel triple reuptake inhibitor in baboons and humans using positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
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